molecular formula C9H11FO B2788498 1-(2-Fluoro-5-methylphenyl)ethan-1-ol CAS No. 911218-08-1

1-(2-Fluoro-5-methylphenyl)ethan-1-ol

Cat. No.: B2788498
CAS No.: 911218-08-1
M. Wt: 154.184
InChI Key: URFIFPHJQPTBGO-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)ethan-1-ol is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, with an ethan-1-ol group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-5-methylphenyl)ethan-1-ol can be synthesized through several methods, including:

  • Grignard Reaction: Reacting 2-fluoro-5-methylbenzene with ethyl magnesium bromide followed by hydrolysis.

  • Friedel-Crafts Alkylation: Alkylation of 2-fluoro-5-methylbenzene with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Reduction of Ketones: Reducing 1-(2-fluoro-5-methylphenyl)ethanone using reducing agents like sodium borohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

  • Oxidation: Oxidation of the ethan-1-ol group to form 1-(2-fluoro-5-methylphenyl)ethanone.

  • Reduction: Reduction of the fluorine atom to form 1-(2-methylphenyl)ethan-1-ol.

  • Substitution: Substitution reactions at the benzene ring, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromyl chloride and potassium permanganate.

  • Reduction: Sodium borohydride and lithium aluminum hydride are commonly used.

  • Substitution: Reagents like nitric acid for nitration and bromine for halogenation.

Major Products Formed:

  • Oxidation: 1-(2-fluoro-5-methylphenyl)ethanone.

  • Reduction: 1-(2-methylphenyl)ethan-1-ol.

  • Substitution: Nitro derivatives or halogenated compounds.

Scientific Research Applications

1-(2-Fluoro-5-methylphenyl)ethan-1-ol is used in various scientific research applications, including:

  • Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studying the effects of fluorinated compounds on biological systems.

  • Medicine: Potential use in drug development and as a precursor for pharmaceuticals.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Fluoro-5-methylphenyl)ethan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

  • 1-(2-fluorophenyl)ethan-1-ol

  • 1-(3-fluorophenyl)ethan-1-ol

  • 1-(4-fluorophenyl)ethan-1-ol

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Properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFIFPHJQPTBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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